molecular formula C9H8F4N2S2 B2412556 5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane CAS No. 2021942-24-3

5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane

Cat. No.: B2412556
CAS No.: 2021942-24-3
M. Wt: 284.29
InChI Key: GEUABBVZUQMBQR-UHFFFAOYSA-N
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Description

5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane is a compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane typically involves the reaction of 2,3,5,6-tetrafluoropyridine with a suitable dithiazepane precursor. One common method involves the use of nucleophilic substitution reactions, where the fluorine atoms on the pyridine ring are replaced by the dithiazepane moiety under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in high purity. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms on the pyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides. Substitution reactions typically result in the formation of new pyridine derivatives with different functional groups.

Scientific Research Applications

5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its fluorinated structure may enhance its interaction with biological targets, leading to new therapeutic agents.

    Medicine: The compound’s potential as a drug candidate is explored due to its unique chemical properties. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive for drug development.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(2,3,5,6-Tetrafluoropyridin-4-yl)-1,2,5-dithiazepane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the pyridine ring enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a fluorinated pyridine ring with a dithiazepane moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications. Additionally, the presence of multiple fluorine atoms in the pyridine ring further enhances its chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(2,3,5,6-tetrafluoropyridin-4-yl)-1,2,5-dithiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2S2/c10-5-7(6(11)9(13)14-8(5)12)15-1-3-16-17-4-2-15/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUABBVZUQMBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C2=C(C(=NC(=C2F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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